1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
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Overview
Description
1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core can be alkylated using propyl halides in the presence of a base to introduce the propyl group.
Formation of the pyrrolidinone ring: This can be done by reacting the intermediate with a suitable lactam or by cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- 1-allyl-4-(1-ethyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
Uniqueness
1-(PROP-2-EN-1-YL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group might enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-prop-2-enyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H21N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h3,5-8,13H,1,4,9-12H2,2H3 |
InChI Key |
MFUMQXOVMUIAOT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Origin of Product |
United States |
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